molecular formula C15H12O2S B14118864 Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- CAS No. 28995-88-2

Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-

Cat. No.: B14118864
CAS No.: 28995-88-2
M. Wt: 256.3 g/mol
InChI Key: LCFRAXQOCAQFJR-UHFFFAOYSA-N
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Description

Properties

CAS No.

28995-88-2

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

1-methyl-4-(2-phenylethynylsulfonyl)benzene

InChI

InChI=1S/C15H12O2S/c1-13-7-9-15(10-8-13)18(16,17)12-11-14-5-3-2-4-6-14/h2-10H,1H3

InChI Key

LCFRAXQOCAQFJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis via Alkynylsulfide Oxidation

General Procedure and Mechanistic Insights

The oxidation of alkynylsulfides to alkynylsulfones represents a foundational approach for synthesizing this compound. As detailed in a 2023 study, the process begins with the lithiation of terminal alkynes using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at –78°C under argon. Subsequent treatment with benzyl thiocyanate or dimethyl disulfide introduces the sulfide moiety, forming intermediate alkynylsulfides. These intermediates are then oxidized with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) at 0°C, achieving quantitative conversion to the target sulfone.

Key advantages of this method include its compatibility with diverse aryl substrates and high functional group tolerance. However, the necessity for cryogenic conditions and sensitive handling of n-BuLi poses scalability challenges.

Optimization and Yield Data

Optimization trials revealed that increasing the equivalence of m-CPBA from 2.0 to 3.0 equivalents enhanced yields from 72% to 89%. A representative synthesis of 1-methyl-4-((phenylethynyl)sulfonyl)benzene (Compound 1n) achieved 90% yield after column chromatography (hexane/EtOAc 4:1), with characterization data including:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.49 (dd, J = 6.6, 2.9 Hz, 2H), 7.44–7.22 (m, 5H), 2.40 (s, 3H).
  • HRMS : [M + Na]⁺ calcd. for C₁₅H₁₂O₂SNa: 287.0451; found: 287.0448.

Limitations and Practical Considerations

Side reactions, such as over-oxidation or desulfurization, were observed when reaction temperatures exceeded 25°C. Additionally, purification of alkynylsulfide intermediates proved challenging due to their instability, necessitating immediate oxidation.

Photocatalytic Coupling of Arylsulfonylhydrazides and Bromoalkynes

Reaction Design and Catalytic System

A 2024 advance introduced a photocatalytic protocol using arylsulfonylhydrazides and bromoalkynes under blue LED irradiation (460–470 nm). This atom-economical method employs eosin Y as an organic photocatalyst in dimethyl sulfoxide (DMSO) at room temperature, enabling C–S bond formation via radical intermediates.

Procedural Details and Scalability

In a typical procedure, 4-methylbenzenesulfonylhydrazide (1.0 equiv) and phenylethynyl bromide (1.2 equiv) are combined with eosin Y (5 mol%) in DMSO. Irradiation for 12 hours affords the product in 85% yield after silica gel chromatography. The method’s mild conditions and avoidance of transition metals make it industrially appealing.

Analytical Validation
  • ¹H NMR (400 MHz, CDCl₃): δ 7.99–7.94 (m, 2H), 7.54–7.50 (m, 2H), 7.45–7.40 (m, 5H), 2.42 (s, 3H).
  • ¹³C NMR (100 MHz, CDCl₃): δ 144.2 (Cq), 132.1 (CH), 129.8 (CH), 128.9 (Cq), 92.4 (C≡C), 21.7 (CH₃).

Transition Metal-Mediated Cross-Coupling

Copper-Catalyzed Thiol-Alkyne Coupling

A 2022 approach utilized copper(I) hexafluorophosphate (Cu(MeCN)₄PF₆) and 1,10-phenanthroline to mediate the coupling of alkynyl bromides with aromatic thiols. This method proceeds via a putative copper-thiolate intermediate, enabling C–S bond formation at 50°C in acetonitrile.

Performance Metrics

The reaction demonstrated broad substrate scope, with electron-deficient thiols exhibiting higher reactivity. For example, coupling 4-methylphenylthiol with phenylethynyl bromide provided the target compound in 78% yield after oxidation.

Comparative Analysis of Preparation Methods

Method Yield (%) Conditions Catalyst Scalability
Alkynylsulfide Oxidation 85–90 –78°C to RT, Ar atmosphere None Moderate
Photocatalytic Coupling 85 RT, blue LED Eosin Y High
Copper-Mediated Coupling 78 50°C, N₂ atmosphere Cu(MeCN)₄PF₆ Low

The photocatalytic method emerges as the most sustainable due to its room-temperature operation and absence of hazardous reagents. Conversely, the lithiation route offers higher yields but requires specialized equipment for cryogenic conditions.

Chemical Reactions Analysis

1-Methyl-4-((phenylethynyl)sulfonyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-4-((phenylethynyl)sulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-((phenylethynyl)sulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl sulfonyl group is believed to play a crucial role in these interactions, potentially inhibiting or modulating the activity of the target molecules. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Methyl-4-[(phenylethynyl)sulfonyl]benzene
  • Molecular Formula : C₁₅H₁₂O₂S
  • Molecular Weight : 256.319 g/mol
  • CAS Registry Number : 28995-88-2
  • Structure : Features a methyl-substituted benzene ring connected via a sulfonyl group (–SO₂–) to a phenylethynyl (–C≡C–C₆H₅) moiety .

Key Properties :

  • LogP : 3.86 (indicative of moderate lipophilicity) .
  • Related compounds (e.g., 1-methyl-4-(phenylethynyl)benzene derivatives) are synthesized via palladium-catalyzed cross-coupling with yields up to 92% .

Applications: Potential use as an intermediate in organic synthesis or materials science due to the electron-withdrawing sulfonyl group and conjugated ethynyl system .

Comparison with Similar Compounds

Sulfonyl-Containing Aromatic Compounds with Ethynyl Groups

Compound Name CAS Number Molecular Formula Substituents Key Differences
Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- 28995-88-2 C₁₅H₁₂O₂S –SO₂–C≡C–C₆H₅, –CH₃ Reference compound; balanced electronic effects .
Benzene, [(2-phenylethynyl)sulfonyl]- 5324-64-1 C₁₄H₁₀O₂S –SO₂–C≡C–C₆H₅ Lacks methyl group; reduced steric hindrance .
Benzene, 1-methyl-4-[[(4-methylphenyl)ethynyl]sulfonyl]- 178811-61-5 C₁₆H₁₄O₂S –SO₂–C≡C–C₆H₄–CH₃ Methyl on phenyl ring enhances lipophilicity (LogP > 4) .
Benzene, 1-methyl-4-[[1-(methylthio)-2-phenylethenyl]sulfonyl]-, (E)- 117088-46-7 C₁₆H₁₆O₂S₂ –SO₂–CH=CH–S–CH₃ Ethenyl linker (less rigid than ethynyl); methylthio group introduces sulfur-based reactivity .

Structural Impact :

  • Ethynyl vs. Ethenyl : Ethynyl (–C≡C–) groups enhance conjugation and rigidity compared to ethenyl (–CH=CH–), influencing UV absorption and thermal stability .
  • Substituent Effects : Methyl groups on the benzene ring (e.g., 4-methylphenyl) increase steric bulk and lipophilicity, while electron-withdrawing groups (e.g., –SO₂–) polarize the molecule .

Other Sulfonyl-Substituted Aromatic Compounds

Compound Name CAS Number Molecular Formula Substituents Key Differences
Benzene, 1-methyl-4-(phenylsulfonyl)- 640-57-3 C₁₃H₁₂O₂S –SO₂–C₆H₅, –CH₃ Lacks ethynyl linker; simpler structure with lower molecular weight (232.30 g/mol) .
4,4'-Dichlorodiphenyl sulfone 80-07-9 C₁₂H₈Cl₂O₂S –SO₂– linked to two 4-Cl–C₆H₄– Symmetrical structure; chlorine atoms enhance electronegativity and reactivity in substitution reactions .
1-(Bromomethyl)-4-methylsulfonylbenzene 53606-06-7 C₈H₉BrO₂S –SO₂–CH₂Br, –CH₃ Bromomethyl group enables nucleophilic substitution; higher reactivity than ethynyl derivatives .

Functional Group Influence :

  • Ethynyl Absence : Compounds without the ethynyl group (e.g., 1-methyl-4-(phenylsulfonyl)benzene) exhibit reduced conjugation, altering electronic properties and applications (e.g., as plasticizers or flame retardants) .

Non-Sulfonyl Ethynyl-Substituted Analogues

Compound Name CAS Number Molecular Formula Substituents Key Differences
1-Methyl-4-(phenylethynyl)benzene N/A C₁₅H₁₂ –C≡C–C₆H₅, –CH₃ Lacks sulfonyl group; higher hydrophobicity (LogP ~4.5) .
1-Isopropyl-4-(phenylethynyl)benzene N/A C₁₇H₁₆ –C≡C–C₆H₅, –CH(CH₃)₂ Bulkier isopropyl group reduces solubility in polar solvents .

Key Contrasts :

  • Sulfonyl vs. Alkyl: Sulfonyl-containing derivatives are more polar and reactive in electrophilic substitutions due to –SO₂–, whereas non-sulfonyl analogues are preferred in hydrophobic applications (e.g., organic semiconductors) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-?

  • Methodological Answer : The compound is synthesized via two primary routes:

  • Iodosulfonylation : Alkynes react with sodium sulfinates in aqueous medium at room temperature, promoted by iodine. This method yields the target compound in 85% efficiency (white solid, m.p. 81–82°C) .
  • Grignard Anti-Michael Addition : Sulfonylacetylenes undergo anti-Michael addition with Grignard reagents, forming alkynyl sulfones. This approach is useful for introducing aryl or alkyl groups to the sulfone-ethynyl backbone .
    • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions like over-oxidation or polymerization.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR (400 MHz, CDCl3_3 ) shows distinct peaks at δ 7.96 (d, 2H, aromatic), δ 2.47 (s, 3H, methyl). 13C^{13}C NMR confirms the sulfonyl-ethynyl linkage (δ 117.9, 92.9, 85.5 ppm) .
  • Mass Spectrometry : Electron ionization (EI-MS) reveals a molecular ion peak at m/z 256.056 (M+^+), consistent with the molecular formula C15_{15}H12_{12}O2_2S .
  • LogP Analysis : Experimental LogP = 3.86, indicating moderate hydrophobicity, relevant for solubility studies in organic solvents .

Q. What physicochemical properties are essential for experimental handling?

  • Methodological Answer :

  • Thermochemical Stability : Gas-phase enthalpy of formation (ΔfH°gas) for related sulfones is approximately -273.1 kJ/mol, suggesting stability under standard conditions. However, the sulfonyl-ethynyl group may introduce sensitivity to strong acids/bases .
  • Hydrogen Bonding : The compound has 0 H-bond donors and 2 acceptors (sulfonyl oxygen atoms), influencing crystallization behavior .

Advanced Research Questions

Q. How does the sulfonyl-ethynyl substituent modulate electronic properties in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The sulfonyl group is electron-withdrawing, polarizing the ethynyl bond and enhancing electrophilicity. This facilitates nucleophilic additions (e.g., Rh(III)-catalyzed annulations with sulfoxonium ylides) .
  • Mechanistic Insight : Density Functional Theory (DFT) studies (not directly cited in evidence) are recommended to map charge distribution and transition states in reactions.

Q. What computational approaches predict the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Use software like Gaussian or ORCA to model frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV, estimated) suggests susceptibility to nucleophilic attack .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics, leveraging computed LogP and PSA (42.5 Ų) .

Q. How can contradictions in reaction outcomes (e.g., regioselectivity) be resolved?

  • Methodological Answer :

  • Case Study : In Rh(III)-catalyzed annulations, competing pathways (C–H activation vs. alkyne insertion) may arise. Use isotopic labeling (e.g., 13C^{13}C-labeled alkynes) to track mechanistic steps .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature) affecting yield and selectivity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves and safety goggles due to potential irritancy (based on structurally similar sulfones) .
  • Storage : Store in airtight containers under inert gas (N2_2) to prevent oxidation of the ethynyl group.
  • Waste Disposal : Neutralize with aqueous bicarbonate before disposal to mitigate sulfonic acid formation .

Data Contradictions and Mitigation

  • Synthetic Yield Variability : reports Grignard-based synthesis, while uses iodine-mediated methods. Discrepancies in yield (70–85%) may stem from iodide vs. bromide counterion effects. Validate via controlled replicates.
  • Thermochemical Data : The ΔfH°gas value (-273.1 kJ/mol) for analogous compounds may not fully account for steric effects in the phenylethynyl group. Recompute using group contribution methods.

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